Cas no 2034437-69-7 (3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine)

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine is a synthetic organic compound with significant potential in pharmaceutical research. Its unique structure, featuring a pyridazine ring and a piperidin-3-yl group, offers favorable interactions with biological targets. This compound exhibits high selectivity and specificity, making it a promising candidate for drug discovery and development. Its versatility in various biochemical assays further enhances its utility in medicinal chemistry.
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine structure
2034437-69-7 structure
Product Name:3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
CAS No:2034437-69-7
MF:C17H19N3O2
MW:297.3517
CID:5353984
Update Time:2025-11-01

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine Chemical and Physical Properties

Names and Identifiers

    • (4-methylphenyl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
    • (3-(pyridazin-3-yloxy)piperidin-1-yl)(p-tolyl)methanone
    • 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
    • Inchi: 1S/C17H19N3O2/c1-13-6-8-14(9-7-13)17(21)20-11-3-4-15(12-20)22-16-5-2-10-18-19-16/h2,5-10,15H,3-4,11-12H2,1H3
    • InChI Key: HCFSBCNSVJZWMA-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C([H])=NN=1)C1([H])C([H])([H])N(C(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=O)C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 369
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.3

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6490-0094-2μmol
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
2μmol
$85.5 2023-09-08
Life Chemicals
F6490-0094-5μmol
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
5μmol
$94.5 2023-09-08
Life Chemicals
F6490-0094-10μmol
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
10μmol
$103.5 2023-09-08
Life Chemicals
F6490-0094-20μmol
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
20μmol
$118.5 2023-09-08
Life Chemicals
F6490-0094-1mg
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
1mg
$81.0 2023-09-08
Life Chemicals
F6490-0094-2mg
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
2mg
$88.5 2023-09-08
Life Chemicals
F6490-0094-3mg
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
3mg
$94.5 2023-09-08
Life Chemicals
F6490-0094-4mg
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
4mg
$99.0 2023-09-08
Life Chemicals
F6490-0094-5mg
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
5mg
$103.5 2023-09-08
Life Chemicals
F6490-0094-10mg
3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine
2034437-69-7
10mg
$118.5 2023-09-08

Additional information on 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine

Professional Introduction to Compound with CAS No. 2034437-69-7 and Product Name: 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine

The compound with the CAS number 2034437-69-7 and the product name 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a pyridazine core, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry. This core is linked to a piperidine moiety, further modified by a 4-methylbenzoyl group, and terminated with an oxygenated side chain. Such structural features make it an intriguing candidate for further exploration in therapeutic research.

In recent years, the development of novel heterocyclic compounds has been a focal point in pharmaceutical research, driven by their diverse biological activities and potential therapeutic benefits. The pyridazine ring, in particular, has been extensively studied for its role in various bioactive molecules. Its ability to act as a scaffold for drug design allows for the creation of compounds with tailored pharmacological properties. The presence of the piperidine ring in 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine adds another layer of complexity, contributing to its potential as a pharmacophore. Piperidine derivatives are well-known for their role in central nervous system (CNS) drugs, anti-inflammatory agents, and antimicrobial compounds.

The 4-methylbenzoyl group attached to the piperidine ring introduces additional functional properties that can influence the compound's interactions with biological targets. This moiety is often employed in medicinal chemistry to enhance solubility, improve metabolic stability, or modulate receptor binding affinity. The oxygenated side chain at the end of the molecule further diversifies its chemical profile, potentially enabling multiple points of interaction with biological systems. These structural elements collectively contribute to the compound's potential as a versatile tool in drug discovery.

Recent studies have highlighted the importance of pyridazine derivatives in addressing various therapeutic challenges. For instance, pyridazine-based compounds have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The unique electronic properties of the pyridazine ring allow it to engage with biological targets in specific ways, making it an attractive scaffold for medicinal chemists. The compound 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine, with its intricate structural design, aligns well with these trends and may offer new insights into disease mechanisms and treatment strategies.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyridazine-piperidine linkage, followed by the introduction of the 4-methylbenzoyl group and the oxygenated side chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve these transformations efficiently. The successful synthesis of this compound underscores the growing capabilities in synthetic organic chemistry and highlights its potential as a building block for more complex drug candidates.

Evaluation of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine requires rigorous biological testing to assess its pharmacological activity and safety profile. In vitro assays can provide initial insights into its interactions with target enzymes and receptors. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays to evaluate potential therapeutic effects. Additionally, preclinical studies involving animal models can help determine its efficacy and toxicity profiles before human trials are considered.

The potential applications of this compound span multiple therapeutic areas due to its versatile chemical structure. In oncology, for example, pyridazine derivatives have been explored as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The presence of the 4-methylbenzoyl group may enhance its ability to interact with these targets effectively. Similarly, in CNS disorders, such compounds may serve as scaffolds for developing new treatments targeting neurotransmitter systems affected by these conditions.

In conclusion,3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine represents a promising candidate for further pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis demonstrates advancements in organic chemistry techniques that enable the creation of complex molecular architectures. As research continues into this compound and related derivatives,2034437-69-7 may pave the way for novel therapeutic interventions across various disease areas.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.